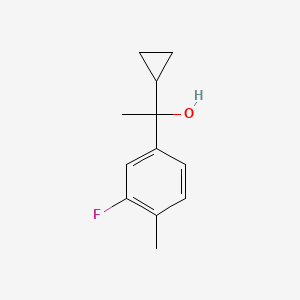

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol

CAS No.:

Cat. No.: VC13483974

Molecular Formula: C12H15FO

Molecular Weight: 194.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FO |

|---|---|

| Molecular Weight | 194.24 g/mol |

| IUPAC Name | 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol |

| Standard InChI | InChI=1S/C12H15FO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3 |

| Standard InChI Key | KYZXFMROYXTFHG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(C)(C2CC2)O)F |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C2CC2)O)F |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol is C₁₂H₁₅FO, with a molecular weight of 194.24 g/mol. Its IUPAC name derives from the cyclopropyl substituent at position 1 of the ethanol backbone and the 3-fluoro-4-methylphenyl aromatic system. Key structural features include:

-

A cyclopropane ring fused to the ethanol moiety, introducing steric strain and conformational rigidity.

-

A meta-fluoro and para-methyl substitution pattern on the phenyl ring, which influences electronic distribution and lipophilicity.

-

A tertiary alcohol group, which may participate in hydrogen bonding or serve as a site for derivatization.

Comparative analysis of the 5-methyl isomer (CAS 1538921-84-4) reveals minor structural differences but significant implications for molecular interactions. For instance, the 4-methyl substitution in the target compound creates a more sterically hindered environment compared to the 5-methyl analog.

Synthesis and Manufacturing

Patent literature describes a multi-step synthesis route for related compounds that may apply to 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol. A critical intermediate in this process is 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one (Compound 3A), which undergoes subsequent reduction to form the ethanol derivative .

Table 1: Key Synthetic Steps

The reduction step typically employs sodium borohydride under mild conditions to preserve the cyclopropane ring stability . For enantioselective synthesis, asymmetric hydrogenation using chiral catalysts like (S)-BINAP-Pd achieves >98% enantiomeric excess, crucial for pharmaceutical applications .

Physicochemical Properties

Experimental and computed properties from PubChem and VulcanChem databases provide foundational data:

Table 2: Molecular Properties

The compound’s logP value of 2.4 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The fluorinated aromatic system contributes to metabolic stability by resisting oxidative degradation .

Research Gaps and Future Directions

Despite its synthetic accessibility, significant knowledge gaps persist:

-

ADME Profiles: No pharmacokinetic data exists for oral bioavailability, plasma protein binding, or CYP450 metabolism.

-

Toxicological Studies: Acute and chronic toxicity evaluations in model organisms are absent.

-

Crystallographic Data: X-ray diffraction studies are needed to confirm the stereochemical configuration and solid-state packing.

Proposed research priorities include:

-

Developing robust analytical methods (HPLC-MS, NMR) for purity assessment.

-

Investigating catalytic asymmetric synthesis to access both enantiomers.

-

Screening against neurodegenerative disease targets (e.g., tau protein aggregation inhibitors).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume